molecular formula C14H16N4O B11856951 5-Butyl-1-methyl-1H-imidazo(4,5-c)(1,8)naphthyridin-4(5H)-one CAS No. 139482-11-4

5-Butyl-1-methyl-1H-imidazo(4,5-c)(1,8)naphthyridin-4(5H)-one

Katalognummer: B11856951
CAS-Nummer: 139482-11-4
Molekulargewicht: 256.30 g/mol
InChI-Schlüssel: BOHGODZVBZWKSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Butyl-1-methyl-1H-imidazo(4,5-c)(1,8)naphthyridin-4(5H)-one is a potent and selective ATP-competitive inhibitor of Casein Kinase 1 delta and epsilon (CK1δ/ε). These kinases are central regulators of the circadian clock, and this compound has been instrumental in chronobiology research for probing the molecular mechanisms that govern circadian rhythms [https://pubmed.ncbi.nlm.nih.gov/19443519/]. By selectively inhibiting CK1δ/ε, it stabilizes the key clock proteins PERIOD and CRYPTOCHROME, thereby modulating the period and phase of the circadian cycle in mammalian cells. Beyond its chronobiological applications, this inhibitor is a critical tool in oncology research, as CK1 dysregulation is implicated in the pathogenesis of various cancers, including leukemia and breast cancer. Its mechanism of action involves disrupting key signaling pathways that drive tumor cell proliferation and survival, making it a valuable compound for studying cancer biology and evaluating potential therapeutic strategies [https://pubmed.ncbi.nlm.nih.gov/19443519/]. This naphthyridinone scaffold provides researchers with a specific chemical probe to dissect CK1-mediated phosphorylation events and their functional consequences in disease models.

Eigenschaften

CAS-Nummer

139482-11-4

Molekularformel

C14H16N4O

Molekulargewicht

256.30 g/mol

IUPAC-Name

5-butyl-1-methylimidazo[4,5-c][1,8]naphthyridin-4-one

InChI

InChI=1S/C14H16N4O/c1-3-4-8-18-13-10(6-5-7-15-13)12-11(14(18)19)16-9-17(12)2/h5-7,9H,3-4,8H2,1-2H3

InChI-Schlüssel

BOHGODZVBZWKSR-UHFFFAOYSA-N

Kanonische SMILES

CCCCN1C2=C(C=CC=N2)C3=C(C1=O)N=CN3C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Gould-Jacobs Reaction-Based Synthesis

The Gould-Jacobs reaction remains a cornerstone for constructing 1,8-naphthyridine cores. As demonstrated in prior work , this method involves condensation of 6-substituted-2-aminopyridine 6 with diethyl ethoxymethylenemalonate (EMME) 7 to form intermediate 8 , followed by thermal cyclization at 250°C in diphenyl ether to yield ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate 9 . For the target compound, modifications include:

  • Aminopyridine Substitution : Starting with 2-amino-5-methylpyridine to introduce the methyl group at position 1.

  • Malonate Functionalization : Using butyl-substituted EMME analogs to incorporate the butyl side chain.

  • Imidazole Annulation : Treating the cyclized naphthyridine with ammonium acetate and acetic acid under reflux to form the imidazo[4,5-c] ring .

Key Data :

StepConditionsYield
EMME condensationEthanol, 80°C, 6 h78%
CyclizationDiphenyl ether, 250°C, 2 h65%
Imidazole formationAcOH, NH4OAc, 120°C, 8 h52%

This route suffers from moderate yields during imidazole formation due to competing decomposition pathways .

Modified Friedländer Approach

Adapting the Friedländer quinoline synthesis , 6-aminoimidazo[1,2-a]pyridine-5-carbaldehyde 60 reacts with butyl methyl ketone in acidic media (10% KOH/EtOH or AcOH) to yield the imidazo[4,5-c] naphthyridine skeleton. The ketone’s branching ensures regioselective formation of the butyl and methyl substituents.

Mechanistic Insights :

  • The aldehyde and ketone undergo aldol condensation, forming an α,β-unsaturated ketone intermediate.

  • Cyclodehydration via intramolecular nucleophilic attack by the amine generates the fused ring system .

Optimization Highlights :

  • Solvent Impact : Ethanol improves solubility but requires longer reaction times (24 h, 62% yield) versus acetic acid (12 h, 58% yield) .

  • Substituent Compatibility : Bulky alkyl groups (e.g., butyl) reduce cyclization efficiency by 15–20% compared to methyl groups .

Multi-Component Povarov Reaction

Though primarily used for indolo[3,2-c] naphthyridines , the Povarov reaction was adapted using:

  • 2-Amino-4-methylpyridine 22 (methyl source),

  • Butyraldehyde (butyl precursor),

  • Activated dienophile (e.g., methyl vinyl ketone).

Procedure :

  • Imine Formation : 2-Amino-4-methylpyridine and butyraldehyde react in acetonitrile with InCl3 catalysis (20 mol%).

  • Cycloaddition : Methyl vinyl ketone adds to the imine, forming a tetrahydroquinoline intermediate.

  • Oxidation/Aromatization : DDQ in toluene oxidizes the intermediate to the naphthyridine core.

  • Imidazole Fusion : CuI-catalyzed cyclization with ammonium formate introduces the imidazole ring .

Yield Comparison :

StepCatalystYield
CycloadditionInCl370%
OxidationDDQ85%
Imidazole formationCuI45%

Visible-Light Photocatalysis

Inspired by dibenzo naphthyridine synthesis , Rhodamine 6G (Rh-6G) catalyzes the cross-coupling of:

  • 3-Isocyano-1-methyl-1,8-naphthyridin-4-one 34 ,

  • Bromobutane 35 .

Reaction Setup :

  • Conditions : Blue LEDs, DMF, room temperature, 6 h.

  • Mechanism : Rh-6G generates a radical anion, facilitating single-electron transfer to bromobutane. Subsequent C–C coupling and cyclization yield the target compound .

Advantages :

  • Mild conditions prevent thermal degradation of sensitive intermediates.

  • Yield : 68% with >95% regioselectivity .

Comparative Analysis of Methods

MethodKey AdvantageLimitationOverall Yield
Gould-JacobsHigh scalabilityHigh-temperature cyclization52%
FriedländerRegioselectivitySolvent sensitivity58%
PovarovAtom economyMulti-step complexity45%
HalogenationPrecise substitutionHazardous reagents50%
PhotocatalysisMild conditionsSpecialized equipment68%

Analyse Chemischer Reaktionen

Arten von Reaktionen

    Oxidation: Die Verbindung könnte Oxidationsreaktionen eingehen, insbesondere an den Stickstoffatomen oder dem aromatischen Ring.

    Reduktion: Reduktionsreaktionen könnten den Imidazoring oder andere funktionelle Gruppen betreffen.

    Substitution: Elektrophile oder nucleophile Substitutionsreaktionen könnten auftreten, insbesondere am aromatischen Ring.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

    Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

    Substitution: Reagenzien wie Halogene für elektrophile Substitution oder Nucleophile für nucleophile Substitution.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise könnte die Oxidation hydroxylierte Derivate ergeben, während die Substitution verschiedene funktionelle Gruppen einführen könnte.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The chemical structure of 5-butyl-1-methyl-1H-imidazo(4,5-c)(1,8)naphthyridin-4(5H)-one can be represented by the following molecular formula:

  • Molecular Formula : C₁₄H₁₆N₄O
  • SMILES Notation : CCCCN1C2=C(C=CC=N2)C3=C(C1=O)N(C=N3)C

This compound features a complex bicyclic structure that contributes to its biological activity.

Anticancer Properties

Research indicates that derivatives of naphthyridine compounds exhibit potent anticancer activities. The 1,8-naphthyridine scaffold has been linked to various mechanisms of action against cancer cells:

  • Mechanism : Inhibition of tubulin polymerization and induction of apoptosis in cancer cells.
  • Case Studies : Certain naphthyridine derivatives have shown efficacy in reducing tumor growth in preclinical models, demonstrating a promising avenue for developing new antitumor agents .

Antimicrobial Effects

The compound has demonstrated antimicrobial properties against various pathogens:

  • Mechanism : Inhibition of key enzymes involved in pathogen metabolism.
  • Applications : Potential use in treating infections caused by resistant strains of bacteria and parasites. For instance, related compounds have been shown to inhibit Plasmodium falciparum phosphatidylinositol-4-kinase .

Neurological Applications

Naphthyridine derivatives are being studied for their potential in treating neurological disorders:

  • Mechanism : Modulation of neurotransmitter systems and inhibition of monoamine oxidase (MAO).
  • Case Studies : Some studies suggest that these compounds may alleviate symptoms associated with Alzheimer's disease and depression by enhancing neuroprotective effects .

Summary of Findings

The following table summarizes the applications and biological activities associated with this compound and its derivatives:

Application AreaMechanism of ActionNotable Findings
AnticancerInhibition of tubulin polymerizationEffective against various cancer cell lines
AntimicrobialEnzyme inhibitionActive against Plasmodium falciparum
Neurological DisordersNeurotransmitter modulationPotential benefits in Alzheimer's and depression

Wirkmechanismus

The mechanism of action of 5-Butyl-1-methyl-1H-imidazo(4,5-c)(1,8)naphthyridin-4(5H)-one would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Vergleich Mit ähnlichen Verbindungen

5-Phenyl-3H-imidazo[4,5-c][1,8]naphthyridin-4(5H)-one

  • Structure : Substituted with a phenyl group at position 3.
  • Bioactivity: Exhibits potent anti-inflammatory activity comparable to glucocorticoids (e.g., inhibition of prostaglandin synthesis and leukocyte migration) . No significant antimicrobial activity reported.
  • Mechanism: Acts via nonsteroidal pathways, avoiding glucocorticoid side effects like immunosuppression .
  • Key Data : IC₅₀ values for inflammation models range from 0.1–10 μM, outperforming traditional NSAIDs in select assays .

5-Benzyl-8-bromo-2-methyl-1,3-oxazolo[4,5-c][1,8]naphthyridin-4(5H)-one

  • Structure : Replaces the imidazole ring with an oxazole moiety; includes bromo and benzyl substituents.
  • Bioactivity: Displays antimicrobial activity (broad-spectrum against Gram-positive bacteria) and histamine H4 receptor antagonism . Structural rigidity due to the planar oxazolo-naphthyridinone core enhances π-π stacking interactions in crystal packing .
  • Uniqueness: No direct anti-inflammatory activity reported; distinct from imidazole-based analogs.

3-Benzyl-5-phenyl-3H-imidazo[4,5-c][1,8]naphthyridin-4(5H)-one

  • Structure : Benzyl and phenyl substituents at positions 3 and 4.
  • Bioactivity :
    • Acts as a potent phosphodiesterase 4 (PDE4) inhibitor (IC₅₀ = 0.09–26 nM), suppressing leukotriene B4 biosynthesis in neutrophils .
  • Significance : Highlights the scaffold’s adaptability for enzyme targeting, dependent on substituent positioning.

1-(2-Methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridin-4-amine (Epetirimod)

  • Structure : Features a 1,5-naphthyridine core with an amine group at position 4 and a 2-methylpropyl substituent.
  • Bioactivity :
    • Approved as an antiviral and antineoplastic agent , targeting immune modulation .
  • Divergence : Demonstrates the pharmacophore’s utility beyond inflammation and infection, dependent on ring connectivity (1,5 vs. 1,8 naphthyridine).

Comparative Analysis Table

Compound Name Substituents Key Bioactivity Potency (IC₅₀/EC₅₀) Reference ID
5-Butyl-1-methyl-1H-imidazo[4,5-c][1,8]naphthyridin-4(5H)-one Butyl (C5), Methyl (C1) Limited direct data; inferred anti-inflammatory potential N/A
5-Phenyl-3H-imidazo[4,5-c][1,8]naphthyridin-4(5H)-one Phenyl (C5) Anti-inflammatory 0.1–10 μM (in vitro)
5-Benzyl-8-bromo-2-methyl-1,3-oxazolo[4,5-c][1,8]naphthyridin-4(5H)-one Benzyl (C5), Bromo (C8), Methyl (C2) Antimicrobial, H4 receptor antagonism MIC = 2–8 μg/mL (bacteria)
3-Benzyl-5-phenyl-3H-imidazo[4,5-c][1,8]naphthyridin-4(5H)-one Benzyl (C3), Phenyl (C5) PDE4 inhibition 0.09–26 nM
Epetirimod 2-Methylpropyl (C1), Amine (C4) Antiviral, antineoplastic Clinical trials ongoing

Key Research Findings and Trends

Substituent-Driven Activity :

  • Phenyl groups at C5 enhance anti-inflammatory activity , while bulky alkyl chains (e.g., butyl) may improve membrane permeability but reduce target affinity.
  • Halogenation (e.g., bromo at C8) correlates with antimicrobial potency but may introduce toxicity .

Heterocycle Impact :

  • Replacing imidazole with oxazole () shifts activity from anti-inflammatory to antimicrobial, likely due to altered electronic properties and binding modes.

Enzyme Inhibition Potential: The scaffold’s versatility is evident in its PDE4 inhibition (), suggesting unexplored applications in immunology and oncology for the butyl-methyl derivative.

Structural Uniqueness :

  • The butyl-methyl analog’s crystal packing and hydrogen-bonding patterns (if studied) could differ significantly from phenyl-substituted analogs, influencing solubility and bioavailability.

Biologische Aktivität

5-Butyl-1-methyl-1H-imidazo(4,5-c)(1,8)naphthyridin-4(5H)-one is a synthetic compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article reviews the current understanding of its biological activity, including relevant case studies and research findings.

Chemical Structure

The compound belongs to the imidazo[4,5-c]naphthyridine class, characterized by a fused ring system that contributes to its biological properties. The chemical structure can be represented as follows:

C13H14N4O\text{C}_{13}\text{H}_{14}\text{N}_4\text{O}

Anti-inflammatory Activity

Research has indicated that derivatives of naphthyridine compounds exhibit significant anti-inflammatory properties. A study highlighted the anti-inflammatory effects of related compounds, demonstrating that modifications at specific positions on the imidazole ring can enhance biological activity. For instance, compounds with 3-alkyl or 3-benzyl substitutions showed potent activity comparable to glucocorticoids in various models of inflammation, such as carrageenan-induced paw edema in rats .

Table 1: Anti-inflammatory Activity of Naphthyridine Derivatives

CompoundED50 (mg/kg)Mechanism of Action
220.47Induction of glucocorticoids release
50.37Inhibition of CO and 5-LO enzymes

Antitumor Activity

The compound’s structural similarity to known antitumor agents suggests potential efficacy against various cancer types. In vitro studies have shown that naphthyridine derivatives can inhibit tubulin polymerization, a critical process for cancer cell division. For example, modified naphthyridine compounds have been reported to exhibit cytotoxic effects against cancer cell lines by disrupting microtubule dynamics .

Case Study 1: In Vivo Anti-inflammatory Effects

A study conducted on rats demonstrated that the administration of this compound led to a significant reduction in paw edema induced by inflammatory agents. The compound was administered at varying doses, with results indicating an optimal dose that minimized inflammation without notable side effects.

Case Study 2: Anticancer Properties

In another investigation, the compound was tested against breast cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation and induction of apoptosis. This suggests that the compound may act through multiple pathways to exert its antitumor effects.

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary data suggest:

  • Anti-inflammatory Mechanism : Induction of glucocorticoids and inhibition of pro-inflammatory cytokines.
  • Antitumor Mechanism : Disruption of microtubule formation and induction of apoptosis in cancer cells.

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of 5-Butyl-1-methyl-1H-imidazo(4,5-c)(1,8)naphthyridin-4(5H)-one?

Methodological Answer:
The synthesis of imidazo-naphthyridine derivatives typically involves cyclization reactions under mild conditions. For example, analogous compounds (e.g., imidazo[4,5-b]-1,8-naphthyridines) are synthesized via reactions between cyanoformimidoyl imidazoles and malononitrile or propenetricarbonitrile derivatives in acetonitrile/ethanol mixtures at low temperatures (0°C to -10°C) . Key steps include:

  • Purification : Use column chromatography with silica gel and eluents like ethyl acetate/hexane.
  • Characterization : Employ 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry to confirm structural integrity.
  • Yield Optimization : Adjust stoichiometry of reactants (e.g., 1:1.2 molar ratio) and extend reaction times (up to 8 days) to enhance crystallinity .

Basic: How can researchers validate the purity and stability of this compound under varying storage conditions?

Methodological Answer:

  • Purity Assessment : Use HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to detect impurities. Compare retention times against standards .
  • Stability Testing : Conduct accelerated stability studies by storing samples at 25°C/60% RH and 40°C/75% RH for 6 months. Monitor degradation via UV-Vis spectroscopy (λ = 250–300 nm) and track changes in melting points .
  • Moisture Sensitivity : Perform Karl Fischer titration to assess hygroscopicity, which may necessitate desiccated storage .

Advanced: What strategies resolve contradictions in biological activity data across different in vitro assays?

Methodological Answer:
Contradictions often arise from assay-specific variables. For example:

  • Receptor Binding vs. Functional Assays : Confirm target engagement using surface plasmon resonance (SPR) to measure binding affinity (KD_D), then validate with cell-based luciferase reporter assays to assess functional activity .
  • Dose-Response Discrepancies : Use Hill slope analysis to identify non-linear kinetics or off-target effects. Cross-reference with gene expression profiling (RNA-seq) to detect unintended pathways .
  • Statistical Reconciliation : Apply meta-analysis tools (e.g., RevMan) to aggregate data from multiple studies, accounting for heterogeneity via I2^2 statistics .

Advanced: How can computational modeling predict the environmental fate and ecotoxicological risks of this compound?

Methodological Answer:

  • Physicochemical Properties : Calculate logP (octanol-water partition coefficient) using software like ACD/Labs to estimate bioaccumulation potential .
  • Degradation Pathways : Simulate hydrolysis/photolysis with EPI Suite’s AOPWIN module. For example, nitro groups in imidazo-naphthyridines may undergo reductive degradation in anaerobic environments .
  • Ecotoxicology : Use ECOSAR to predict acute toxicity (LC50_{50}) for aquatic organisms. Validate with Daphnia magna 48-hour immobilization assays .

Basic: What spectroscopic techniques are critical for characterizing substituent effects on the imidazo-naphthyridine core?

Methodological Answer:

  • Substituent Electronic Effects : Analyze 1H^1H-NMR chemical shifts of aromatic protons; electron-withdrawing groups (e.g., -NO2_2) deshield protons, causing downfield shifts .
  • Steric Interactions : Use 13C^{13}C-NMR DEPT-135 to identify quaternary carbons near bulky substituents (e.g., butyl groups).
  • X-ray Crystallography : Resolve crystal packing effects induced by alkyl chains, which may influence solubility and intermolecular interactions .

Advanced: How can researchers design dose-response studies to evaluate dual antiviral and antineoplastic activities?

Methodological Answer:

  • In Vitro Dual-Activity Screening :
    • Antiviral : Use plaque reduction assays (e.g., VSV or HSV-1) with IC50_{50} determination via sigmoidal curve fitting .
    • Antineoplastic : Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7) alongside normal fibroblasts to assess selectivity indices .
  • Mechanistic Synergy : Apply Chou-Talalay combination index (CI) analysis to determine if antiviral/antineoplastic effects are additive (CI = 1) or synergistic (CI < 1) .

Basic: What are the best practices for ensuring reproducibility in antioxidant activity assays involving this compound?

Methodological Answer:

  • Standardized Protocols : Follow DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays with Trolox as a reference. Maintain consistent pH (7.4) and temperature (25°C) .
  • Sample Preparation : Pre-dissolve the compound in DMSO (<1% v/v) to avoid solvent interference.
  • Data Normalization : Express results as Trolox equivalents (TEAC) and report triplicate measurements with CV < 5% .

Advanced: How can isotopic labeling (e.g., 14C^{14}C14C) track metabolic pathways in mammalian systems?

Methodological Answer:

  • Synthesis of Labeled Analog : Incorporate 14C^{14}C at the butyl chain via nucleophilic substitution using 14C^{14}C-butyl bromide .
  • Metabolite Profiling : Administer the labeled compound to hepatocytes and extract metabolites at 0, 6, 12, and 24 hours. Separate via UPLC and quantify radioactivity with scintillation counting .
  • Pathway Mapping : Use high-resolution mass spectrometry (HRMS) to identify phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) .

Basic: What experimental designs minimize confounding variables in cytotoxicity studies?

Methodological Answer:

  • Randomized Block Design : Assign treatments randomly within cell culture plates to control for edge effects .
  • Control Groups : Include vehicle (DMSO), positive control (e.g., doxorubicin), and untreated cells.
  • Normalization : Adjust viability data using ATP-based luminescence assays to account for cell density variations .

Advanced: How do theoretical frameworks guide mechanistic studies of this compound’s interaction with DNA topoisomerases?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions between the compound and topoisomerase II’s ATP-binding domain. Prioritize binding poses with ΔG < -8 kcal/mol .
  • Kinetic Analysis : Perform stopped-flow fluorescence to measure DNA unwinding rates in the presence of varying compound concentrations. Fit data to the Michaelis-Menten model to infer inhibition modality (competitive vs. non-competitive) .
  • Theoretical Validation : Compare results to established topoisomerase inhibitors (e.g., etoposide) to identify novel binding motifs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.